molecular formula C20H20N2O2S2 B11032658 (1'Z)-6'-methyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one

(1'Z)-6'-methyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one

Cat. No.: B11032658
M. Wt: 384.5 g/mol
InChI Key: XUDVWVAJDAFVKH-PEZBUJJGSA-N
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Description

(1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Spirocyclization: The thiazolidinone intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative to form the spiro compound.

    Quinoline ring formation: The final step involves the formation of the quinoline ring through a cyclization reaction with an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, thioethers.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its structural features contribute to the material’s stability and functionality.

Mechanism of Action

The mechanism of action of (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one: is similar to other spiro compounds with thiazolidinone and quinoline rings.

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Quinoline derivatives: Compounds with quinoline rings but different functional groups.

Uniqueness

The uniqueness of (1’Z)-6’-methyl-1’-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinolin]-2’(1’H)-one lies in its combination of multiple functional groups and its spirocyclic structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

(5Z)-5-(9-methyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclohexane]-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O2S2/c1-11-10-20(8-3-2-4-9-20)22-15-12(11)6-5-7-13(15)14(18(22)24)16-17(23)21-19(25)26-16/h5-7,11H,2-4,8-10H2,1H3,(H,21,23,25)/b16-14-

InChI Key

XUDVWVAJDAFVKH-PEZBUJJGSA-N

Isomeric SMILES

CC1CC2(CCCCC2)N3C4=C1C=CC=C4/C(=C/5\C(=O)NC(=S)S5)/C3=O

Canonical SMILES

CC1CC2(CCCCC2)N3C4=C1C=CC=C4C(=C5C(=O)NC(=S)S5)C3=O

Origin of Product

United States

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